4-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid
Overview
Description
4-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C9H9N3O2S and its molecular weight is 223.25 g/mol. The purity is usually 95%.
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Biological Activity
4-Methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines a thiazole ring with a pyrazole moiety, suggesting diverse pharmacological properties.
- Molecular Formula : C₈H₈N₄O₂S
- Molecular Weight : 196.24 g/mol
- CAS Number : 1339381-50-8
Antioxidant Activity
Research indicates that thiazole derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to this compound can scavenge free radicals and reduce oxidative stress markers in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
Antidiabetic Effects
Emerging evidence suggests that thiazole derivatives may have protective effects against diabetes mellitus (DM). In a study involving diabetic rats, administration of thiazole derivatives resulted in improved insulin sensitivity and lipid profiles while reducing inflammatory markers . These findings highlight the potential of this compound as a therapeutic agent for managing diabetes.
Antiviral Activity
The antiviral properties of thiazole compounds have been explored, particularly in relation to flavivirus infections. Compounds structurally related to this compound have shown promising results in inhibiting viral replication in vitro. A specific study reported that certain thiazole derivatives exhibited over 50% inhibition of yellow fever virus replication at concentrations around 50 µM . This suggests potential applications in antiviral drug development.
The biological activities of this compound are likely mediated through multiple pathways:
- Antioxidant Mechanism : By scavenging free radicals, the compound may protect cellular components from oxidative damage.
- Regulation of Metabolic Pathways : Its influence on insulin sensitivity could involve modulation of glucose metabolism and lipid profiles.
- Inhibition of Viral Enzymes : The structural features of thiazoles may allow them to interact with viral proteins, hindering their function.
Case Studies
Properties
IUPAC Name |
4-methyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-5-7(9(13)14)15-8(11-5)6-3-10-12(2)4-6/h3-4H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJBEOGHKCBXCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN(N=C2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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